molecular formula C9H18ClNO2 B1393978 Propyl piperidine-2-carboxylate hydrochloride CAS No. 1246276-66-3

Propyl piperidine-2-carboxylate hydrochloride

Cat. No. B1393978
CAS RN: 1246276-66-3
M. Wt: 207.7 g/mol
InChI Key: HBKJHWNYQDFING-UHFFFAOYSA-N
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Description

Propyl piperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Molecular Structure Analysis

The molecular structure of propyl piperidine-2-carboxylate hydrochloride is based on the piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The propyl group and the carboxylate group are attached to this ring .

Scientific Research Applications

Drug Synthesis and Design

Propyl piperidine-2-carboxylate hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, contributing to the structural diversity of drug molecules. This compound can be used to introduce the piperidine ring into new pharmacologically active molecules, which is particularly useful in the development of drugs with central nervous system (CNS) activity .

Chiral Optimization in Pharmaceuticals

The chiral nature of Propyl piperidine-2-carboxylate hydrochloride makes it an essential starting material for the synthesis of enantiomerically pure drugs. Chirality is a critical factor in drug efficacy and safety, and this compound can be used to optimize the stereochemistry of potential pharmaceuticals, ensuring that the desired enantiomer is produced .

Biological Activity Enhancement

Piperidine derivatives, including Propyl piperidine-2-carboxylate hydrochloride , are known to enhance the biological activity of drugs. They can be incorporated into drug molecules to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This enhancement is crucial for the development of more effective and safer medications .

Anticancer Agent Development

Research has shown that piperidine derivatives can play a role in cancer therapyPropyl piperidine-2-carboxylate hydrochloride can be used as a precursor in the synthesis of anticancer agents, contributing to the discovery of novel compounds that may inhibit tumor growth or induce apoptosis in cancer cells .

Neuroprotective Therapies

The piperidine moiety is a common feature in neuroprotective agentsPropyl piperidine-2-carboxylate hydrochloride can be utilized in the synthesis of compounds that protect neuronal cells from damage or degeneration, which is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Analgesic and Anti-inflammatory Drug Production

Piperidine derivatives are often found in analgesic and anti-inflammatory drugsPropyl piperidine-2-carboxylate hydrochloride can serve as a building block in the creation of new pain-relief medications, potentially leading to drugs with fewer side effects and improved efficacy in managing pain and inflammation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as propyl piperidine-2-carboxylate hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

propyl piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKJHWNYQDFING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl piperidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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